

Assessing the Synergistic Effects of GW280264X with Other Drugs: A Comparative Guide

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Compound of Interest

Compound Name: GW280264X

Cat. No.: B15577662

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of **GW280264X**, a potent dual inhibitor of ADAM10 and ADAM17 metalloproteinases, with other anti-cancer agents. The information presented is supported by experimental data from preclinical studies, offering insights into potential combination therapies to enhance treatment efficacy and overcome drug resistance.

Synergy with Platinum-Based Chemotherapy: Cisplatin

The combination of **GW280264X** with the widely used chemotherapeutic drug cisplatin has demonstrated significant synergistic effects in various cancer models, including ovarian and cervical cancer. The primary mechanism underlying this synergy involves the inhibition of ADAM17 by **GW280264X**, which prevents the chemotherapy-induced shedding of epidermal growth factor receptor (EGFR) ligands. This, in turn, blocks the activation of pro-survival signaling pathways that would otherwise be triggered by cisplatin, leading to enhanced cancer cell death.

Quantitative Data Summary: GW280264X and Cisplatin

The following tables summarize the quantitative data from studies assessing the synergistic interaction between **GW280264X** and cisplatin.

Table 1: Dose Reduction Index (DRI) of Cisplatin in Combination with **GW280264X** in Ovarian Cancer Cell Lines[1]

Cell Line	DRI ₅₀ of Cisplatin	Interpretation
A2780	0.18	Strong Synergy
SKOV-3	0.61	Synergy
HEY	0.35	Synergy
Igrov-1	0.45	Synergy
OVCAR-8	0.52	Synergy

The Dose Reduction Index (DRI) indicates the fold-dose reduction of a drug in a combination to achieve a given effect level compared to the dose of the drug alone. A DRI value less than 1 indicates a synergistic effect.

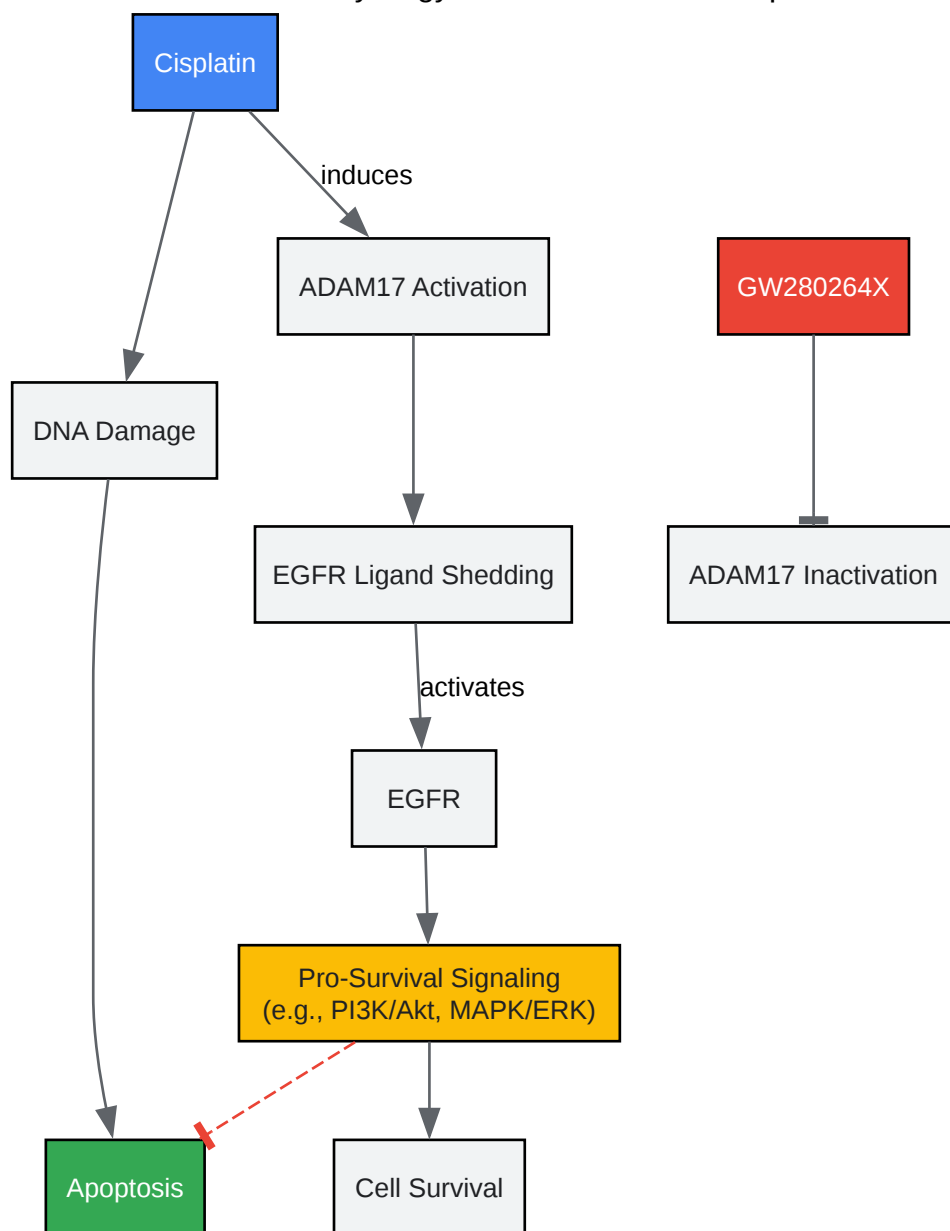
Table 2: IC₅₀ Values of Cisplatin Alone and in Combination with **GW280264X** in Cervical Cancer Models[2]

Cell Line / Organoid	IC ₅₀ of Cisplatin Alone (µM)	IC ₅₀ of Cisplatin + GW280264X (3 µM) (µM)
C33A (2D)	9.595	1.388
CaSki (2D)	3.943	0.173
SIHA (2D)	17.37	10.52
Patient-derived Organoid 1	15.36	6.33
Patient-derived Organoid 2	26.21	8.443
Patient-derived Organoid 3	14.61	1.323

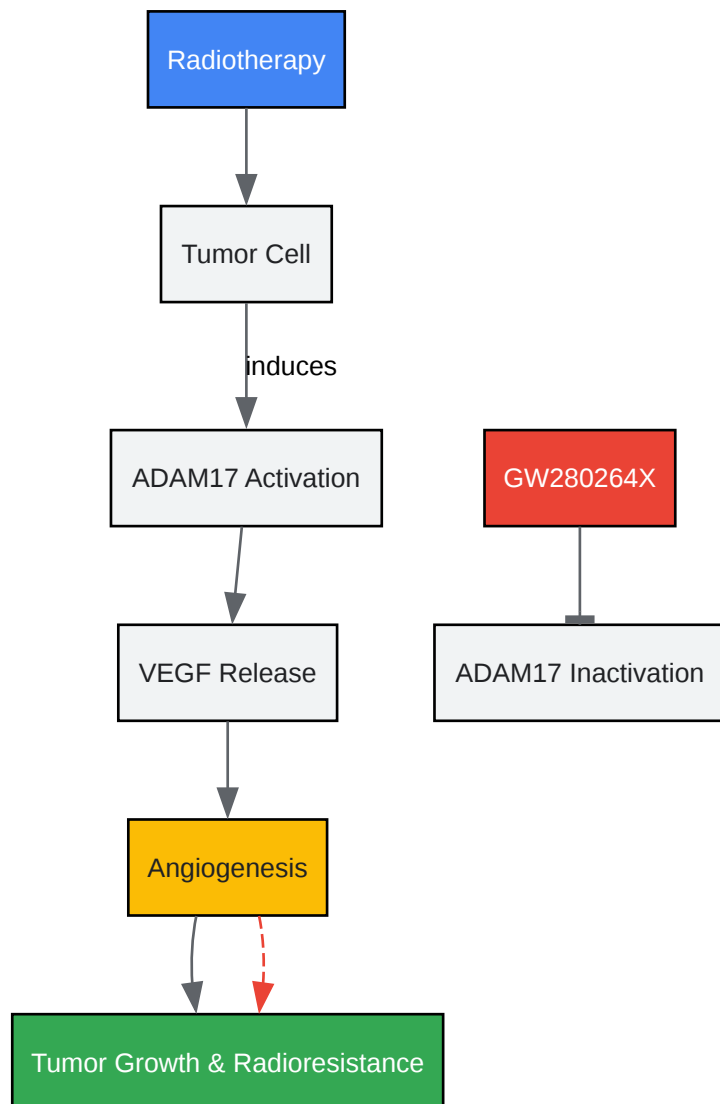
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway: GW280264X and Cisplatin Synergy

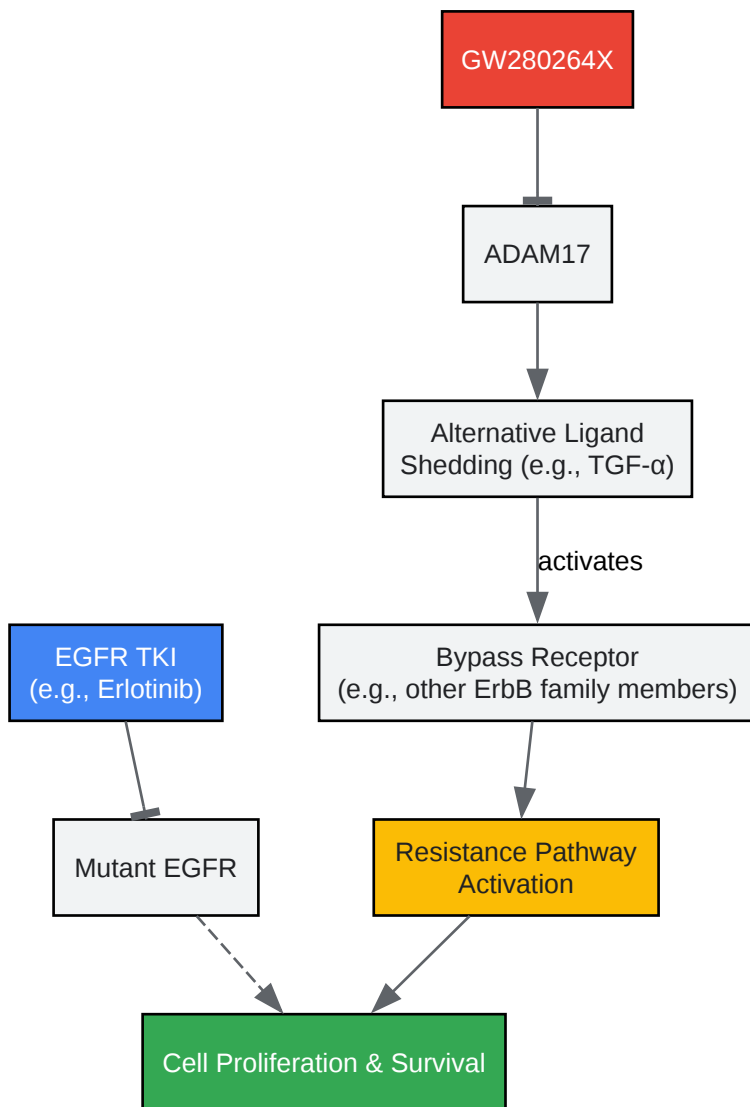
Mechanism of Synergy: GW280264X and Cisplatin



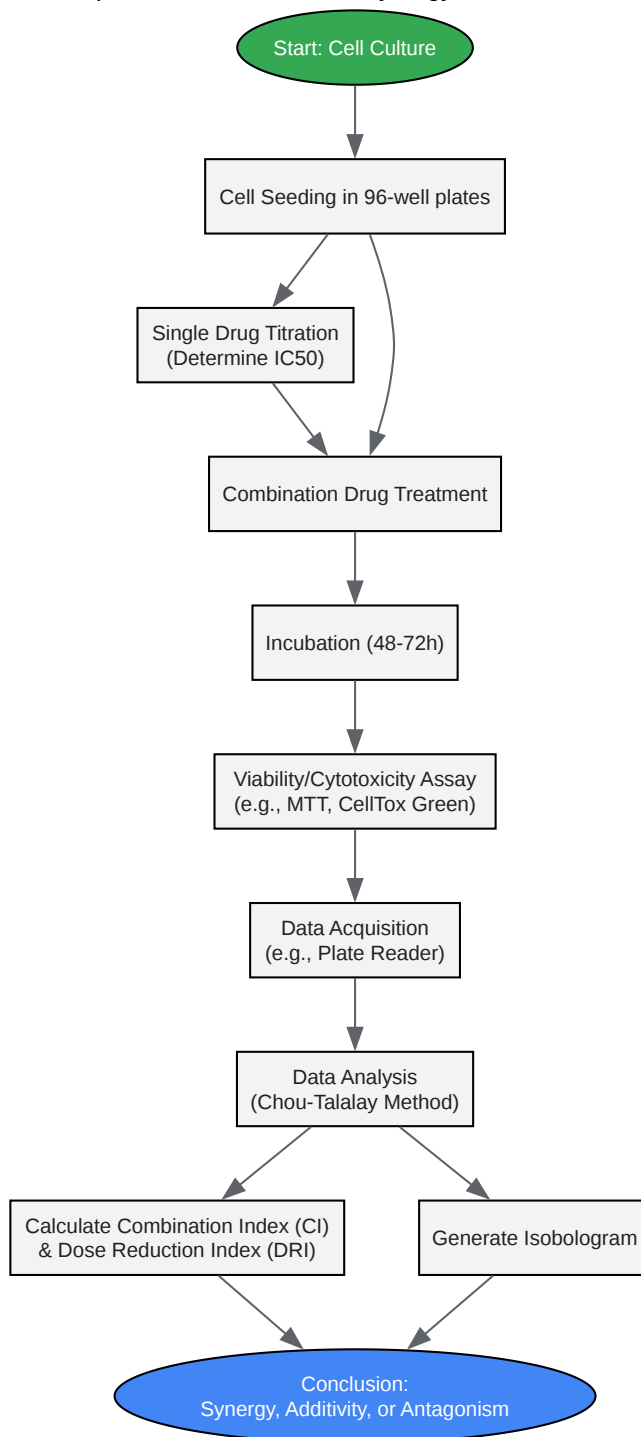
Mechanism of Synergy: ADAM17 Inhibition and Radiotherapy



Mechanism of Synergy: GW280264X and EGFR Inhibitors



Experimental Workflow for Synergy Assessment

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References

- 1. ADAM17 Inhibition Increases the Impact of Cisplatin Treatment in Ovarian Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
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